Product packaging for Hexaprofen(Cat. No.:CAS No. 24645-20-3)

Hexaprofen

Cat. No.: B1210537
CAS No.: 24645-20-3
M. Wt: 232.32 g/mol
InChI Key: YTUMWOBUZOYYJQ-UHFFFAOYSA-N
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Description

Historical Trajectory of Research on Hexaprofen

Research into this compound appears to have been most active in the latter half of the 20th century. As a member of the propionic acid class of NSAIDs, its development was part of a broader effort to synthesize and identify new anti-inflammatory agents. goong.com Documents from the World Health Organization regarding International Nonproprietary Names (INN) list this compound among numerous other substances with the "-profen" stem, indicating its formal recognition within this chemical and pharmacological family. antibodysociety.orgwho.intwho.int

A 1989 study published in the journal Neoplasma investigated the effects of alpha-(4-cyclohexylphenyl)propionic acid (this compound) on tumor lung metastasizing in mice, suggesting early research explored applications beyond simple inflammation. medkoo.com Further academic work into its chemical synthesis continued, as evidenced by a 1992 article in the Archives of Pharmacal Research that described a novel method for its preparation. koreascience.kr The compound was assigned various identifiers during its development and registration, including the code BTS 13622 and the CAS number 24645-20-3. nih.govnih.gov

Ultimately, concerns about its safety profile led to its withdrawal from the market in many countries. ontosight.ai The designation "this compound [INN:Ban]" signifies its status as a banned or no longer recommended International Nonproprietary Name. ontosight.ai

Classification within Pharmaceutical Research Contexts

This compound is firmly classified as a non-steroidal anti-inflammatory drug (NSAID). ontosight.ainih.gov This classification is based on its chemical structure and its primary mechanism of action, which is believed to involve the inhibition of cyclooxygenase (COX) enzymes. ontosight.ai These enzymes are critical for the synthesis of prostaglandins (B1171923), which are mediators of inflammation and pain. ontosight.ai

Its chemical structure places it in the category of benzeneacetic acid derivatives. ontosight.aiontosight.ai More specifically, it is a member of the propionic acid class of NSAIDs, a group that includes well-known drugs like ibuprofen (B1674241) and naproxen. goong.comantibodysociety.org The Global Substance Registration System (GSRS) provides a detailed pharmacological classification for this compound, listing it as a Nonsteroidal Anti-inflammatory Drug, Analgesic and Antipyretic, and Nonnarcotic Analgesic. nih.gov

The molecule exists as a racemate, meaning it is a mixture of two stereoisomers: (R)-hexaprofen and (S)-hexaprofen. ontosight.ainih.gov Such stereochemistry is often crucial in pharmacology, as different enantiomers can have distinct biological activities and properties. ontosight.aiontosight.ai

Classification System/TypeClassificationSource
Primary Drug ClassNon-Steroidal Anti-Inflammatory Drug (NSAID) ontosight.ainih.gov
Chemical ClassPropionic Acid Derivative goong.com
Chemical SuperclassBenzeneacetic Acid Derivative ontosight.aiontosight.ai
Pharmacologic Substance (NCI Thesaurus)Nonsteroidal Antiinflammatory Drug nih.gov
Analgesic and Antipyretic nih.gov
Nonnarcotic Analgesic nih.gov
StereochemistryRacemic nih.gov

Rationale for Continued Academic Investigation of this compound

Despite its withdrawal from clinical use, this compound continues to be a subject of academic investigation for several reasons. Research into compounds like this compound and its individual enantiomers can provide valuable insights into the structure-activity relationships of NSAIDs. ontosight.aiontosight.ai Understanding how the specific stereochemical configuration of the (R)- and (S)- forms affects interaction with biological targets is a key area of pharmacological research. ontosight.ai

Beyond its anti-inflammatory properties, early studies into its potential anti-cancer effects, such as hindering tumor metastasis, suggest that its biological activities may not be fully understood. medkoo.com This opens avenues for academic exploration into alternative therapeutic applications for its chemical scaffold.

Furthermore, this compound serves as a reference compound in analytical chemistry and environmental science. For instance, a 2024 environmental monitoring study using non-target screening identified this compound in its analysis, highlighting its presence and persistence in the environment and the need to track such pharmaceutical compounds. au.dk Continued research on its synthesis, such as the novel methods described in the early 1990s, also contributes to the broader field of organic chemistry. koreascience.kr

Area of ResearchRationale for InvestigationSource
PharmacologyStudying structure-activity relationships of NSAIDs and their enantiomers. ontosight.aiontosight.ai
OncologyInvestigating potential anti-metastatic properties. medkoo.com
Environmental ScienceUse as an analytical standard for monitoring pharmaceutical contaminants. au.dk
Organic ChemistryDevelopment and study of novel synthetic pathways. koreascience.kr

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20O2 B1210537 Hexaprofen CAS No. 24645-20-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

24645-20-3

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

2-(4-cyclohexylphenyl)propanoic acid

InChI

InChI=1S/C15H20O2/c1-11(15(16)17)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h7-11,13H,2-6H2,1H3,(H,16,17)

InChI Key

YTUMWOBUZOYYJQ-UHFFFAOYSA-N

SMILES

CC(C1=CC=C(C=C1)C2CCCCC2)C(=O)O

Canonical SMILES

CC(C1=CC=C(C=C1)C2CCCCC2)C(=O)O

Other CAS No.

24645-20-3

Synonyms

2-(4'-cyclohexylphenyl)propionic acid
BTS 13,622
BTS 13622
hexaprofen

Origin of Product

United States

Structural Elucidation and Stereochemical Impact on Research

Definitive Structural Analysis of Hexaprofen Enantiomers

The molecular formula of this compound is C15H20O2. nih.govuni.lu Its IUPAC name is 2-(4-cyclohexylphenyl)propanoic acid. nih.gov The structure consists of a propanoic acid group attached to a cyclohexylphenyl moiety. Specifically, the propanoic acid group is linked to the para position of the phenyl ring, which in turn is substituted with a cyclohexyl ring.

The presence of a chiral center at the alpha carbon of the propanoic acid group (the carbon bearing the methyl group, the carboxyl group, and the cyclohexylphenyl substituent) means that this compound exists as a pair of enantiomers. These enantiomers are non-superimposable mirror images of each other, typically designated as (R)-Hexaprofen and (S)-Hexaprofen. The structural difference between the enantiomers lies in the spatial arrangement of the four different groups around the chiral carbon.

Key structural identifiers for this compound include:

Molecular Formula: C15H20O2 nih.govuni.lu

IUPAC Name: 2-(4-cyclohexylphenyl)propanoic acid nih.gov

InChI: InChI=1S/C15H20O2/c1-11(15(16)17)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h7-11,13H,2-6H2,1H3,(H,16,17) nih.govuni.lu

InChIKey: YTUMWOBUZOYYJQ-UHFFFAOYSA-N nih.govuni.lu

SMILES: CC(C1=CC=C(C=C1)C2CCCCC2)C(=O)O nih.govuni.lu

Molecular Weight: 232.32 g/mol . nih.gov

The definitive structural analysis confirms the potential for stereoisomerism at the alpha carbon, leading to the existence of distinct (R) and (S) forms.

Chirality and Stereoisomeric Research Implications for Biological Interactions

The chirality of this compound has significant implications for research into its biological interactions. Many biological systems, including receptors, enzymes, and proteins, are chiral and can interact differently with the individual enantiomers of a chiral compound. This differential interaction can lead to variations in binding affinity, metabolic pathways, and ultimately, biological activity between the (R) and (S) enantiomers.

Research into chiral compounds, including profens like this compound, highlights the importance of studying individual stereoisomers rather than just the racemic mixture (a 1:1 mixture of both enantiomers). scribd.com The pharmaceutical industry, in particular, has placed increasing emphasis on developing and evaluating single enantiomers due to the potential for improved efficacy, reduced side effects, and simplified pharmacokinetics compared to racemates. scribd.com

Stereoisomeric research involving this compound would therefore focus on:

Differential Binding: Investigating how the (R) and (S) enantiomers bind to target proteins or receptors, as their three-dimensional structures are different.

Stereoselective Metabolism: Studying how enzymes involved in metabolism process each enantiomer, as metabolic pathways can be stereoselective.

Activity Profiles: Determining the specific biological activity or effect associated with each pure enantiomer.

The understanding of chirality and its impact on biological systems is fundamental to fully characterizing the behavior of this compound and its interactions at the molecular level. Research methodologies are employed to synthesize, separate, and analyze the individual enantiomers to understand their distinct properties. scribd.com

Conformational Analysis and Molecular Dynamics Studies of this compound

Conformational analysis of this compound involves studying the various spatial arrangements (conformations) that the molecule can adopt due to rotation around single bonds. The this compound molecule contains several single bonds, particularly within the propanoic acid side chain and the cyclohexyl ring, allowing for flexibility. The phenyl ring and the cyclohexyl ring can also have relative orientations.

Understanding the preferred conformations and the flexibility of this compound is crucial for comprehending its interactions with biological targets. The specific three-dimensional shape a molecule adopts can influence how effectively it fits into a binding site on a protein or interacts with other biomolecules.

Molecular dynamics (MD) studies are computational techniques used to simulate the time-dependent behavior of molecular systems. For a molecule like this compound, MD simulations could provide insights into:

Conformational Landscape: Exploring the range of accessible conformations and their relative stabilities.

Flexibility and Dynamics: Quantifying the molecule's flexibility and how its shape changes over time at a given temperature and environment.

Interactions in Solution: Simulating the behavior of this compound in different solvents, which can influence its conformation and aggregation.

Protein-Ligand Binding (Hypothetical): If a target protein is identified, MD simulations could be used to study the binding process, the stability of the protein-ligand complex, and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between different conformations of this compound and the protein's binding site. While specific MD studies on this compound binding were not found in the search, this is a common application of MD in pharmaceutical research for understanding molecular interactions. researchgate.net

Synthetic Strategies and Chemical Analog Development

Chemical Synthesis Pathways for Hexaprofen

The chemical synthesis of this compound, 2-(4-cyclohexylphenyl)propanoic acid, involves the formation of the carbon skeleton and the introduction of the carboxylic acid function. While specific detailed pathways for this compound are not extensively detailed in the provided search results, the synthesis of similar α-aryl carboxylic acids like other profens often involves reactions such as Friedel-Crafts alkylation or acylation to build the aryl-aliphatic framework, followed by the introduction of the propanoic acid side chain msu.edu.

Optimization of Existing Synthetic Routes

Optimization of chemical synthesis pathways typically focuses on improving yield, purity, reaction time, and reducing environmental impact chemrxiv.org. For this compound synthesis, optimization efforts would likely involve refining reaction conditions such as temperature, pressure, solvent, and reactant ratios, as well as exploring more efficient work-up and purification procedures. While no specific details on this compound synthesis optimization were found, general principles of optimizing organic synthesis pathways are well-established and involve careful control of reaction parameters and the use of efficient catalysts chemrxiv.orgaps.org.

Exploration of Novel Catalytic Approaches in this compound Synthesis

Novel catalytic approaches can significantly impact the efficiency and sustainability of chemical synthesis mpg.de. The exploration of new catalysts in this compound synthesis could involve the use of transition metal catalysts, organocatalysts, or biocatalysts to facilitate specific bond formations or transformations with higher efficiency and selectivity mpg.denobelprize.orgmdpi.comrsc.org. For example, catalytic methods are explored for various organic transformations, including carbon-carbon coupling reactions, which could be relevant in constructing the this compound skeleton sigmaaldrich.com. The development of more stable and efficient catalysts, such as second-generation Grubbs' catalysts in metathesis reactions, illustrates the potential for novel catalytic approaches to improve synthetic routes nobelprize.org.

Enantioselective Synthesis Methodologies for this compound

This compound, like many other profens, contains a chiral center at the α-carbon of the propanoic acid group, meaning it can exist as two enantiomers (mirror image isomers) scribd.comscribd.com. Enantioselective synthesis aims to produce predominantly or exclusively one specific enantiomer, which is often crucial for pharmacological activity and reducing potential side effects scribd.comrsc.orgphysionet.org. Methodologies for enantioselective synthesis of chiral α-aryl carboxylic acids include asymmetric catalysis, the use of chiral auxiliaries, or enzymatic resolutions scribd.comrsc.org. For other profens, enantioselective crystallization of diastereomeric salts has been explored as a method to obtain a substantially pure enantiomer google.com. These approaches could be adapted or explored for the enantioselective synthesis of this compound.

Design and Synthesis of this compound Analogs

The design and synthesis of this compound analogs involve creating compounds with structural similarities to this compound but with modifications intended to alter their properties, such as efficacy, duration of action, or targeting slideshare.netnih.gov. This process is a key part of drug discovery and development.

Structural Modification Strategies for Investigational Compounds

Structural modification strategies for developing investigational compounds based on a lead structure like this compound involve making specific changes to the molecule's functional groups or skeleton nih.gov. These modifications can include altering the cyclic system, changing the linker between the cyclic system and the carboxylic acid, or modifying the carboxylic acid group itself. The goal is often to optimize interactions with biological targets or improve pharmacokinetic properties slideshare.netslideshare.net. For instance, modifications to the aryl or cyclohexyl rings, or variations in the propanoic acid side chain, could lead to analogs with altered activity or metabolic profiles.

Prodrug Design Principles for this compound Derivatives

Prodrug design is a strategy used to improve undesirable properties of a drug, such as poor solubility, absorption, or stability, by chemically modifying the active compound to an inactive or less active derivative that is converted back to the active drug in the body slideshare.netslideshare.nethrpatelpharmacy.co.inmdpi.comjiwaji.edu. For this compound, a carboxylic acid, common prodrug strategies involve the formation of esters hrpatelpharmacy.co.inmdpi.com. Ester prodrugs of carboxylic acids are readily synthesized and can be hydrolyzed in vivo by esterases to release the active drug hrpatelpharmacy.co.inmdpi.com. The choice of the alcohol used to form the ester can influence the prodrug's properties, such as solubility and cleavage rate hrpatelpharmacy.co.in. Other prodrug approaches include the formation of amides, although simple N-acyl derivatives may have slow cleavage rates hrpatelpharmacy.co.in. The design of this compound prodrugs would aim to address specific limitations of the parent drug while ensuring efficient conversion to this compound in the body slideshare.netjiwaji.edu.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound71703
Ibuprofen (B1674241)3672
Naproxen156397
Ketoprofen3826
Flurbiprofen3405
Pirprofen60473
Suprofen5357850
Carprofen2557
Benoxaprofen2353
Mexoprofen65816
Pranoprofen4883
Loxoprofen3972
Miroprofen65815
Tiaprofenic acid5400
Ximoprofen71704
Indoprofen3716
Fenoprofen3342
Isoprofen3794
Lobuprofen65814
Lonaprofen65813
Losmiprofen9945687
Mabuprofen65812
Odalprofen65811
Pelubiprofen135400088
Piketoprofen60472
Protizinic Acid4977
Tetriprofen65810
Furcloprofen65817

Interactive Data Table (Example - based on hypothetical data as specific research findings for this compound synthesis optimization were not detailed)

Synthetic RouteKey Reagents/CatalystConditions (Temp, Solvent)Approximate Yield (%)Enantiomeric Excess (ee %)
Route ACatalyst X80°C, Toluene75-
Route BEnzyme Y30°C, Aqueous Buffer60>95 (for S-enantiomer)
Route CCatalyst ZReflux, Ethanol88-

Molecular and Cellular Pharmacodynamics Research of Hexaprofen

Mechanisms of Action at the Molecular Level

Cyclooxygenase Enzyme Inhibition and Prostaglandin (B15479496) Pathway Modulation (Pre-clinical Focus)

Hexaprofen, as an NSAID, is understood to exert its effects primarily through the inhibition of cyclooxygenase (COX) enzymes. ontosight.ai COX enzymes, specifically COX-1 and COX-2, are critical in the synthesis of prostaglandins (B1171923) from arachidonic acid. ontosight.aimdpi.com Prostaglandins are lipid mediators that play diverse roles in physiological and pathological processes, including inflammation, pain, and fever. ontosight.ainih.govmdpi.com

Inhibition of COX enzymes by NSAIDs like this compound modulates the prostaglandin pathway, leading to reduced production of various prostaglandins, such as prostaglandin E2 (PGE2), prostaglandin I2 (PGI2), prostaglandin D2 (PGD2), and prostaglandin F2 alpha (PGF2a), as well as thromboxane (B8750289) A2 (TXA2). nih.govmdpi.combinasss.sa.cr This reduction in prostaglandin synthesis underlies the anti-inflammatory, analgesic, and antipyretic effects commonly associated with NSAIDs. ontosight.ainih.gov

Pre-clinical studies investigating the molecular mechanisms of this compound have suggested its action involves the inhibition of COX enzymes. ontosight.ai Research has also indicated that this compound may influence the expression of COX-2 and modulate downstream signaling molecules like IL-8. researchgate.net

Investigations into Platelet Aggregation Modulation

Platelet aggregation is a crucial process in hemostasis and thrombosis, mediated by various agonists and signaling pathways. nih.gov NSAIDs are known to inhibit platelet aggregation, primarily through the inhibition of COX-1, which is responsible for the production of thromboxane A2 (TXA2). nih.gov TXA2 is a potent inducer of platelet aggregation. nih.gov

This compound has been identified as an inhibitor of platelet aggregation. ncats.io Studies investigating platelet aggregation often utilize in vitro methods with various agonists like adenosine (B11128) diphosphate (B83284) (ADP), collagen, and thrombin to assess the effects of compounds. nih.govnih.govjucvm.com The modulation of platelet aggregation by this compound suggests an interaction with the pathways involved in platelet activation and aggregation, likely involving the COX-1/TXA2 axis, consistent with its classification as an NSAID. nih.govncats.io

Other Enzyme and Receptor Binding Studies (In Vitro/Cellular)

Beyond COX enzymes, research may explore the interaction of this compound with other enzymes and receptors at the in vitro or cellular level to fully understand its pharmacodynamics. Ligand binding assays are common techniques used to characterize the interaction of compounds with their targets, providing information on binding affinity and mechanism. springernature.comsygnaturediscovery.comwikipedia.org

Cellular Pathway Interventions and Signaling Modulation

Cellular Targets Identification (e.g., kinase pathways, signaling cascades)

Identifying cellular targets and understanding how a compound modulates intracellular signaling pathways is crucial for elucidating its pharmacodynamic effects. googleapis.comgoogleapis.com Kinase pathways and various signaling cascades play vital roles in numerous cellular processes, including proliferation, differentiation, and apoptosis. nih.govmycancergenome.orgcellsignal.comnih.govcreative-diagnostics.com

Research into this compound's cellular targets and signaling modulation may involve investigating its effects on pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathways (e.g., ERK, JNK, p38), PI3K/Akt signaling, and other cascades involved in cellular responses. nih.govmycancergenome.orgcellsignal.comnih.govcreative-diagnostics.com While direct extensive data on this compound's broad impact on numerous kinase pathways and signaling cascades were not prominently featured in the immediate search results, studies on its anti-proliferative effects (Section 4.2.2) imply interactions with pathways regulating cell growth and survival.

One study indicated that this compound might downregulate anti- and pro-apoptotic genes via PI3K/Akt and CHOP-dependent mechanisms. researchgate.net This suggests an interaction with the PI3K/Akt signaling pathway, which is known to be involved in cell survival and apoptosis. nih.gov

In Vitro Studies on Cellular Responses to this compound (e.g., anti-proliferative effects in cancer cell lines)

In vitro studies using various cell lines, including cancer cell lines, are commonly employed to assess the cellular responses to a compound, such as its effects on cell proliferation, viability, and apoptosis. depmap.orgmdpi.comnih.govphcogcommn.org

Research has indicated that this compound may exhibit anti-proliferative effects. ncats.io Experiments on mice showed that this compound could reduce the quantity and size of Lewis lung carcinoma (LLC) tumor nodules. ncats.io While this is an in vivo finding, it suggests potential anti-proliferative activity that would likely be investigated further in in vitro cellular studies.

Studies examining the anti-proliferative effects of compounds in cancer cell lines often involve techniques like MTT assays to measure cell viability and proliferation, and flow cytometry to analyze cell cycle progression and apoptosis. nih.govphcogcommn.org The observation of reduced tumor nodule size in a mouse model ncats.io points towards potential cellular responses such as inhibition of proliferation or induction of apoptosis, which would be key areas of investigation in in vitro studies using relevant cell lines.

Based on the available information, while specific comprehensive datasets from in vitro anti-proliferative studies of this compound on a wide range of cancer cell lines were not detailed, the reported reduction in tumor nodules in a pre-clinical model ncats.io provides a basis for such investigations into its effects on cancer cell growth and survival pathways.

Investigations into Gene Expression and Protein Regulation by this compound

Investigations specifically focused on the impact of this compound on gene expression profiles and protein regulation pathways at the molecular and cellular levels were not identified in the conducted search. While the broader fields of gene expression regulation, protein synthesis, and post-translational modifications are well-established areas of research khanacademy.orgnih.govuchicago.edunih.govmdpi.comnih.govnih.govwikipedia.orgnih.govnih.govmdpi.comelifesciences.orgmdpi.com, specific studies detailing how this compound modulates these processes were not available in the retrieved results.

Preclinical Pharmacokinetics and Metabolic Fate Research of Hexaprofen

Absorption, Distribution, and Excretion Studies in Preclinical Models (In Vitro/Animal)

Absorption, distribution, metabolism, and excretion (ADME) studies are a fundamental part of preclinical drug development. beckman.comresearchgate.netsygnaturediscovery.com These studies, conducted using in vitro methods and animal models, provide data on the movement of a compound into, through, and out of the body. beckman.comsygnaturediscovery.com

In Vitro Permeability and Transport Mechanism Research

In vitro permeability studies are widely used to predict the oral absorption of compounds and to investigate the mechanisms by which they cross biological membranes. nih.govcreative-biolabs.comwuxiapptec.com Cell-based models, such as Caco-2 cell monolayers, which mimic the intestinal epithelium, are commonly employed for this purpose. nih.govcreative-biolabs.commedtechbcn.com These models allow researchers to assess the rate and extent of a compound's passage across a cellular barrier and to determine if transport occurs via passive diffusion, active transport, or other mechanisms. beckman.comcreative-biolabs.com The permeability of a drug across a membrane is influenced by its physicochemical properties, such as size and lipophilicity, as well as the presence of efflux or uptake transporters. sygnaturediscovery.comcreative-biolabs.com Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are often used to quantify the amount of compound transported across the cell monolayer, offering high sensitivity and specificity. nih.gov

Data from in vitro permeability studies can be correlated with in vivo absorption data to predict human intestinal absorption. wuxiapptec.commedtechbcn.com

Tissue Distribution Analysis in Animal Models

Tissue distribution studies in animal models provide critical information on where a compound goes in the body after administration. sygnaturediscovery.compharmaron.com These studies typically involve administering the compound to animals (such as rats or mice) and then measuring its concentration in various tissues and organs at different time points. mdpi.com Techniques like quantitative whole-body autoradiography (QWBA) and microautoradiography (mARG) are used to visualize and quantify the distribution of radiolabeled compounds in tissues. pharmaron.com Traditional tissue dissection and analysis ("cut and burn") methods are also employed. pharmaron.com

Tissue distribution analysis helps to identify potential target organs, sites of accumulation, and assess the exposure of different tissues to the compound. pharmaron.commdpi.com Factors influencing tissue distribution include blood flow, plasma protein binding, tissue binding, and the presence of transporters. sygnaturediscovery.commdpi.com For example, plasma protein binding can impact the amount of free drug available to distribute into tissues. sygnaturediscovery.com

Animal models like rats and mice are frequently used due to their physiological similarities to humans and ease of manipulation. jyoungpharm.org

Excretion Pathways in Preclinical Systems

Excretion studies in preclinical models determine how a compound and its metabolites are eliminated from the body. beckman.comsygnaturediscovery.com The primary routes of excretion are typically via urine and feces. beckman.comnih.govmhmedical.com Studies in animals, sometimes involving bile duct cannulation, help to differentiate between renal and biliary excretion pathways. nih.gov

Measuring the amount of parent compound and metabolites in urine and feces over time provides insights into the major excretion routes and the rate of elimination. nih.gov Urinary excretion is significant for water-soluble compounds, while biliary excretion plays a role in the elimination of compounds and metabolites secreted into the bile, which are then eliminated in the feces. beckman.comnih.govmhmedical.com

Biotransformation and Metabolic Pathway Characterization

Biotransformation, also known as metabolism, is the process by which the body chemically alters a compound. beckman.commhmedical.comnih.gov This primarily occurs in the liver but can also take place in other tissues. nih.govunife.it Biotransformation reactions typically convert lipophilic compounds into more polar, water-soluble metabolites that are more easily excreted. mhmedical.comnih.gov

Enzymatic Pathways of Hexaprofen Metabolism

The metabolism of xenobiotics, including drugs, is primarily carried out by a limited number of enzymes with broad substrate specificities. mhmedical.comunife.it These enzymatic reactions are generally categorized into Phase I and Phase II reactions. mhmedical.comnih.gov

Phase I reactions often involve oxidation, reduction, or hydrolysis, introducing or exposing polar functional groups. mhmedical.comnih.gov The cytochrome P450 (CYP) enzyme system is a major player in Phase I metabolism, primarily located in the endoplasmic reticulum of hepatocytes. nih.govunife.it

Phase II reactions involve the conjugation of the compound or its Phase I metabolites with endogenous hydrophilic molecules such as glucuronic acid, sulfate, acetate, or amino acids. mhmedical.comnih.gov These conjugation reactions, catalyzed by enzymes like UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), typically result in more water-soluble and readily excretable metabolites. mhmedical.comnih.govunife.it

Identifying the specific enzymes involved in this compound's metabolism helps to understand potential drug-drug interactions and inter-individual variability in metabolism.

Identification and Structural Characterization of this compound Metabolites

Identifying and characterizing the structure of metabolites is a crucial step in understanding a compound's metabolic fate. thermofisher.comijpras.comresearchgate.net This is typically achieved using advanced analytical techniques, primarily mass spectrometry (MS) coupled with separation techniques like liquid chromatography (LC). thermofisher.comijpras.comnih.gov High-resolution accurate mass (HRAM) MS and tandem mass spectrometry (MS/MS or MSn) provide detailed information about the mass and fragmentation patterns of metabolites, which can be used to elucidate their structures. thermofisher.comijpras.comnih.gov

Comparison of exact mass, retention time, and fragmentation information with authentic standards and spectral databases aids in confident metabolite identification. researchgate.netnih.govuniversiteitleiden.nl In cases where standards are not available, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can provide complementary structural information. universiteitleiden.nl

Metabolite identification workflows often involve detecting drug-related components in biological matrices and then using spectral data and computational tools to determine their elemental composition and structural characteristics. thermofisher.comresearchgate.netnih.gov Biotransformation pathways can be inferred from the identified metabolites. researchgate.netfrontiersin.org

Isotope Tracing Studies in Metabolic Research

Isotope tracing is a powerful technique employed in preclinical metabolic research to elucidate the metabolic pathways and fate of drug candidates. This method involves labeling the drug molecule with a detectable isotope, such as a radioactive isotope like carbon-14 (B1195169) (¹⁴C) or a stable isotope like deuterium (B1214612) (²H) or carbon-13 (¹³C). By tracking the labeled atoms or molecules within biological systems, researchers can gain insights into absorption, distribution, metabolism, and excretion (ADME) processes.

While isotope tracing is a fundamental tool in understanding drug metabolism, specific research findings or data tables detailing the application of isotope tracing studies for the preclinical pharmacokinetics and metabolic fate of this compound were not found in the publicly available scientific literature consulted for this article.

Computational Chemistry and Rational Drug Design Approaches for Hexaprofen

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand (such as Hexaprofen) to a protein target. kavrakilab.orgnih.gov This method helps in understanding the nature of ligand-protein interactions, including hydrogen bonds, hydrophobic interactions, aromatic stacking, pi-cation interactions, salt bridges, water-bridged hydrogen bonds, and halogen bonds. volkamerlab.org By simulating the binding process, researchers can gain insights into how this compound might interact with its biological targets, such as cyclooxygenase enzymes (COX-1 and COX-2), which are the primary targets of most NSAIDs. Analyzing these interactions at the atomic level is crucial for rational drug design. sysrevpharm.orgcore.ac.uk

While the search results did not provide specific detailed research findings on molecular docking studies solely focused on this compound and its interactions with COX enzymes, this compound was identified as one of the compounds considered in a structure-based virtual screening and molecular docking study aimed at identifying potential inhibitors against KIF2C protein, a target for glioma. researchgate.net In this study, this compound showed a docking score of -9.4 kcal/mol, placing it among the top compounds evaluated for binding affinity to KIF2C. researchgate.net

Virtual Screening and Hit Identification for this compound Analogs

Virtual screening (VS) is a computational technique used to search large libraries of chemical compounds to identify potential drug candidates that are likely to bind to a specific biological target. nih.govresearchgate.net This method can be structure-based, using the 3D structure of the target protein, or ligand-based, using information from known active compounds like this compound to find molecules with similar properties. wiley.comsysrevpharm.orgmedsci.org VS can significantly reduce the number of compounds that need to be experimentally tested, making the drug discovery process more efficient. researchgate.net

This compound itself has appeared in virtual screening studies. In the study targeting KIF2C, this compound was identified through a structure-based virtual screening of a drug library containing 150,000 compounds. researchgate.net This indicates that this compound or its structural features can be part of virtual screening workflows aimed at identifying potential inhibitors for various targets. researchgate.netnih.gov Virtual screening efforts can also focus on identifying this compound analogs with potentially improved properties. domainex.co.uk

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that relate the chemical structure of compounds to their biological activity (QSAR) or physicochemical properties (QSPR). nih.gov These models use molecular descriptors that capture different aspects of a molecule's structure to build predictive models. nih.gov QSAR and QSPR modeling can be used to predict the activity or properties of new compounds before they are synthesized and tested, guiding the design of this compound analogs with desired characteristics. nih.govau.dk

While specific QSAR or QSPR studies focused exclusively on this compound were not detailed in the search results, this compound was mentioned in the context of QSPR/QSAR studies of organic compounds, indicating its potential inclusion in such analyses. uclv.edu.cuuclv.edu.cu QSAR models are recognized as useful for predicting the activities of untested chemicals and have attracted significant interest in drug discovery. nih.gov

Molecular Dynamics Simulations of this compound-Target Complexes

Molecular Dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over time. nih.govmdpi.com In the context of drug design, MD simulations can provide insights into the dynamic behavior and stability of protein-ligand complexes, such as this compound bound to its target. mdpi.comnih.gov These simulations can help refine binding poses predicted by docking, evaluate binding affinities, and understand conformational changes in the protein and ligand upon binding. mdpi.comnih.govjbiochemtech.com

Although direct MD simulation studies specifically on this compound bound to its primary targets (like COX enzymes) were not found in the search results, MD simulations are a standard tool used in computational drug discovery to understand the stability and interactions of protein-ligand complexes. nih.govnih.govuinjkt.ac.id The study that identified this compound through virtual screening for KIF2C also utilized MD simulations for the top-binding compounds (though not specifically for this compound), highlighting the role of MD in validating docking results and assessing complex stability. researchgate.net MD simulations can reveal dynamic interactions that reinforce binding affinity. mdpi.com

De Novo Design Strategies for Novel this compound-like Scaffolds

De novo drug design is a computational methodology that aims to generate novel molecular structures from scratch, rather than modifying existing ones. nih.govmdpi.com These strategies can be structure-based, using information about the target binding site, or ligand-based, using the properties of known active molecules like this compound to design new scaffolds with desired pharmacological properties. mdpi.com The goal is to create novel chemical entities with potential therapeutic activity, potentially leading to compounds with improved efficacy, selectivity, or pharmacokinetic properties compared to the original compound. mdpi.com De novo design can explore chemical space beyond existing libraries. rsc.org

While the search results did not detail specific de novo design projects focused on generating this compound-like scaffolds, the principles of de novo design are applicable to creating novel structures inspired by existing drugs. mdpi.com De novo design methods can produce novel molecular structures with desired pharmacological properties and are often followed by docking to evaluate binding affinities. nih.gov The concept of designing novel scaffolds is a key aspect of modern computational drug design. chemrxiv.orgmdpi.combiorxiv.orgkuleuven.be

Advanced Analytical Methodologies in Hexaprofen Research

Chromatographic Techniques for Separation and Quantification (e.g., HPLC, GC)

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are fundamental for the separation and quantification of Hexaprofen in complex mixtures. HPLC is a widely used technique that pumps a sample mixture in a solvent (mobile phase) at high pressure through a column packed with stationary phase material tricliniclabs.com. This process separates components based on their differential interactions with the stationary and mobile phases. HPLC is versatile and can handle any soluble compound, regardless of volatility gentechscientific.com. It is often coupled with various detectors, such as UV-Vis detectors, for quantification.

Gas Chromatography (GC), on the other hand, is primarily used for volatile substances gentechscientific.com. In GC, the sample is vaporized and carried by an inert gas (mobile phase) through a stationary phase, typically a capillary column gentechscientific.com. Separation occurs based on the boiling point and interaction with the stationary phase. GC is often coupled with detectors like Flame Ionization Detectors (FID) or Mass Spectrometry (MS) for detection and quantification nih.gov. While this compound's volatility might be a consideration, GC, sometimes with specific detectors like Nitrogen Phosphorus Detectors (NPD), has been explored for the analysis of similar compounds chromforum.org. Headspace gas chromatography, which heats samples to release volatile compounds into a vapor phase for analysis, is a preferred technique for residual solvent testing in pharmaceuticals and could potentially be adapted for certain this compound analyses or related impurities sepscience.com.

The choice between HPLC and GC for this compound analysis depends on factors such as the sample matrix, the required sensitivity, and the presence of other components. HPLC offers advantages in analyzing non-volatile or thermally labile compounds, while GC is suitable for volatile substances and often provides high separation efficiency.

Spectroscopic Methods for Structural Characterization and Interaction Studies (e.g., MS, NMR, UV-Vis)

Spectroscopic techniques provide invaluable information regarding the structure, composition, and interactions of this compound. Mass Spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation patterns of this compound, aiding in its identification and structural confirmation blogspot.com. MS separates ions based on their mass-to-charge ratio (m/z) blogspot.com. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with high-resolution mass analyzers such as Quadrupole Time-of-Flight (Q-ToF) or Orbitrap are frequently used in conjunction with chromatography (LC-MS or GC-MS) for comprehensive analysis, allowing for the screening of various compounds au.dk. Predicted Collision Cross Section (CCS) values, which can be calculated for different adducts of this compound, provide additional data points for identification in MS analysis uni.lu.

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for elucidating the detailed molecular structure of this compound. NMR provides information about the connectivity and environment of atoms within the molecule by analyzing the magnetic properties of atomic nuclei, such as ¹H and ¹³C openaccessjournals.com. This technique is crucial for confirming the arrangement of atoms and functional groups in the this compound molecule openaccessjournals.com.

Ultraviolet-Visible (UV-Vis) spectroscopy is useful for the quantitative analysis of this compound, particularly if it possesses a chromophore that absorbs light in the UV-Vis region solubilityofthings.com. UV-Vis spectroscopy measures the absorption or transmission of light by a sample and can be used to determine the concentration of a compound in solution based on the Beer-Lambert Law blogspot.comsolubilityofthings.com. It can also provide insights into the electronic transitions within the molecule openaccessjournals.com. While not as definitive for structural identification as MS or NMR, UV-Vis spectroscopy is a simple and efficient method for quantification and monitoring solubilityofthings.com.

These spectroscopic methods can be used individually or in combination to provide a comprehensive understanding of this compound's chemical properties and behavior.

Bioanalytical Methods for In Vitro and Animal Sample Analysis

Bioanalytical methods are critical for quantifying this compound and its metabolites in biological matrices obtained from in vitro studies and animal models. These methods are essential for pharmacokinetic (PK) and toxicokinetic (TK) studies, which assess how a substance is absorbed, distributed, metabolized, and excreted by the body pacificbiolabs.com.

Validated bioanalytical methods are necessary to ensure the reliability of quantitative concentration data from biological samples such as blood, plasma, serum, urine, and tissues ich.orgwho.intadgyllifesciences.com. Method development involves identifying procedures and conditions for quantifying the analyte, including characterization of reference standards, calibration curves, quality control samples, and assessment of selectivity, sensitivity, accuracy, precision, recovery, and stability ich.orgwho.int.

LC-MS/MS is a widely used technique in bioanalysis due to its sensitivity and specificity, allowing for the quantification of analytes at picogram levels in complex biological matrices pacificbiolabs.comadgyllifesciences.com. Sample preparation techniques such as precipitation, liquid-liquid extraction, and solid-phase extraction are often employed to isolate and concentrate the analyte from the biological matrix before chromatographic and spectroscopic analysis adgyllifesciences.com. These methods are applied to analyze samples from nonclinical studies conducted according to Good Laboratory Practice (GLP) principles, as well as nonclinical pharmacokinetic studies and all phases of clinical trials ich.orgwho.int.

Advanced Microscopy and Imaging Techniques for Cellular Localization

Advanced microscopy and imaging techniques can be employed to investigate the cellular localization of this compound, although specific studies on this compound using these methods were not prominently found in the search results. However, the principles of these techniques are applicable for studying the distribution of molecules within cells.

Fluorescence microscopy, including confocal laser scanning microscopy, is a powerful tool for visualizing the intracellular localization of molecules nih.govfsu.edu. By labeling this compound or a target molecule it interacts with a fluorescent probe, its distribution within different cellular compartments can be observed nih.gov. Confocal microscopy offers improved optical sectioning and resolution compared to conventional widefield microscopy, allowing for clearer visualization of intracellular structures nih.gov.

Super-resolution microscopy techniques, such as Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM), can overcome the diffraction limit of light, providing even higher resolution images of cellular structures and molecular localization at the nanometer scale fsu.eduplos.orgwikipedia.org. These techniques rely on the stochastic activation and localization of individual fluorophores to reconstruct a high-resolution image plos.orgwikipedia.org. While these methods are commonly used for studying proteins and other biomolecules, they could potentially be adapted to study the localization of small molecules like this compound if appropriate labeling strategies are developed.

Advanced imaging techniques can provide valuable spatial information about where this compound accumulates within cells, which can be crucial for understanding its mechanism of action and potential cellular targets.

Future Perspectives and Research Gaps in Hexaprofen Studies

Unexplored Molecular Targets for Hexaprofen and its Analogs

The precise and comprehensive range of molecular targets for this compound and its various analogs is an area requiring further investigation. While some targets may be inferred based on its structural class or known pharmacological activities, a complete mapping of all interacting biological molecules is crucial for understanding its full therapeutic potential and identifying potential off-target effects. Research into unexplored molecular targets could reveal novel mechanisms of action or identify new therapeutic applications for this compound derivatives. Identifying and validating new molecular targets is a key aspect of developing targeted therapies. ccia.org.au

Novel Synthetic Methodologies for Enhanced Scalability or Enantiopurity

Developing novel synthetic routes for this compound and its analogs is essential for improving production efficiency, reducing costs, and potentially accessing specific stereoisomers. Current synthetic methods may face limitations in terms of scalability, yield, environmental impact, or the ability to produce enantiomerically pure compounds. Future research should focus on developing greener, more efficient, and highly selective synthetic methodologies, including exploring techniques for asymmetric synthesis to obtain enantiopure forms. capes.gov.brthieme-connect.denih.govmdpi.comnih.govscribd.com Achieving enantiopurity is particularly important as different enantiomers of a chiral compound can exhibit distinct pharmacological profiles. Novel methodologies for chemical activation in organic synthesis under solvent-free conditions are being explored for their efficiency and environmental benefits. mdpi.com Scalable synthesis methods, such as those utilizing continuous flow chemistry, are being developed for various compounds to enhance production efficiency. nih.gov

Advanced Preclinical Models for Pharmacodynamic and Pharmacokinetic Predictions

The accurate prediction of this compound's pharmacodynamic (PD) and pharmacokinetic (PK) properties in humans based on preclinical data remains a challenge. Advanced preclinical models that better recapitulate human physiology and disease states are needed to improve the translational predictability of research findings. This includes the development and utilization of more complex in vitro systems, organ-on-a-chip technologies, and sophisticated in vivo models. uu.senih.govdiva-portal.org Translational PK/PD modeling, which integrates in silico, in vitro, and preclinical data, is a promising approach to streamline drug discovery and development. nih.govdiva-portal.org Physiologically-based pharmacokinetic (PBPK) models, which incorporate established physiological characteristics and ADME properties, are becoming essential for predicting drug behavior in the human body. These models can be used to predict pharmacokinetic parameters and inform dosing strategies. uu.semanchester.ac.uk

Integration of Omics Data in this compound Research (e.g., transcriptomics, proteomics, metabolomics)

Integrating high-throughput biological data, such as transcriptomics, proteomics, and metabolomics, can provide a more comprehensive understanding of this compound's effects at a systems level. axcelead-us.commetwarebio.comomicscentre.commdpi.commedreport.foundation Analyzing changes in gene expression (transcriptomics), protein profiles (proteomics), and metabolic pathways (metabolomics) in response to this compound treatment can reveal intricate details about its mechanism of action, identify biomarkers of response or resistance, and uncover unexpected biological effects. axcelead-us.commetwarebio.comomicscentre.commdpi.com This integrated omics approach can help bridge gaps in disease pathophysiology and identify mechanisms of action for new compounds in complex disease models. axcelead-us.com

Computational Innovations for Predictive Modeling and Drug Design of this compound Derivatives

Computational approaches, including molecular modeling, simulations, and machine learning, are powerful tools for predicting the properties and behavior of this compound and designing novel derivatives with improved characteristics. ijpsjournal.comresearchgate.netmolecularforecaster.comresearchgate.netsysrevpharm.orgrsc.orgrsc.orgmdpi.comnih.gov Future research should leverage advancements in computational methodologies to:

Predict binding affinities and interactions with potential targets. researchgate.netsysrevpharm.org

Model ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties to identify promising candidates early in the discovery process. researchgate.netsysrevpharm.orgrsc.orgmdpi.com

Design andvirtually screen large libraries of this compound analogs to identify compounds with desired efficacy and reduced off-target effects. ijpsjournal.comsysrevpharm.org

Utilize machine learning and deep learning algorithms to build predictive models for activity and property optimization.

Perform molecular dynamics simulations to understand the dynamic behavior and stability of this compound-target complexes. researchgate.netrsc.org

Computational studies play a significant role in rational drug design and the identification of potential inhibitors. researchgate.netrsc.orgrsc.orgmdpi.comnih.gov Computer-aided drug design (CADD) accelerates the identification and development of new therapeutic agents by predicting interactions with biological targets. ijpsjournal.comresearchgate.net

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound3615
Eugenol3314
Pioglitazone4823
Diclofenac Sodium207072
Olaparib23726175
Triclosan5538
Apramycin28658
Revaprazan134980

Interactive Data Table Example (Illustrative - based on search result rsc.org for Eugenol derivatives, not this compound, as no specific this compound binding data suitable for a table was found in the search results):

Q & A

Q. How do researchers ethically justify human trials for this compound given known NSAID class risks?

  • Methodological Approach: Draft a risk-benefit analysis comparing this compound’s preclinical safety profile to existing NSAIDs. Submit to an institutional review board (IRB) with mitigation plans (e.g., renal monitoring protocols). Reference EMA/FDA frameworks for NSAID trial design .

Literature & Reporting Standards

Q. What systematic review frameworks are recommended for synthesizing this compound’s global clinical trial data?

  • Methodological Approach: Adhere to PRISMA 2020 guidelines. Use the PICO framework (Population: chronic pain patients; Intervention: this compound; Comparison: placebo/active control; Outcome: pain score reduction) to structure search strategies. Register the protocol on PROSPERO .

Q. How should researchers address gaps in this compound’s pediatric safety data when proposing new studies?

  • Methodological Approach: Cite extrapolation principles from the FDA’s Pediatric Study Decision Framework. Propose phased trials starting with juvenile animal models, followed by phase I PK studies in adolescents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.